

Solubility Profile of 7-Hydroxy-3,4-dihydrocarbostyril: A Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyril

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Executive Summary

7-Hydroxy-3,4-dihydrocarbostyril, a key intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic aripiprazole, presents a solubility profile that is critical for its purification, reaction kinetics, and formulation development. This technical guide provides a summary of the available solubility data for **7-Hydroxy-3,4-dihydrocarbostyril** in organic solvents, outlines a detailed experimental protocol for its solubility determination, and presents visual workflows to aid in experimental design. Despite a comprehensive literature search, quantitative solubility data for this compound across a wide range of organic solvents remains limited. This document compiles the currently available information and provides a framework for generating further solubility data.

Quantitative Solubility Data

A thorough review of scientific literature and patent databases reveals a scarcity of comprehensive quantitative solubility data for **7-Hydroxy-3,4-dihydrocarbostyril** in various organic solvents. The available data is summarized in the table below.



Solvent	Temperatur e (°C)	Solubility	Concentrati on (mM)	Data Type	Source
Dimethyl Sulfoxide (DMSO)	Not Specified	32 mg/mL	196.11	Quantitative	INVALID- LINK[1]

Qualitative Solubility Information

While quantitative data is sparse, some qualitative insights into the solubility of **7-Hydroxy-3,4-dihydrocarbostyril** can be gleaned from the literature:

- Slightly Soluble: The compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.
- Poor Solubility for Crystallization: A patent document notes that attempts to crystallize 7 Hydroxy-3,4-dihydrocarbostyril from the following solvents were unsuccessful, suggesting low solubility: water, ethyl acetate, 80% aqueous ethanol, 1-butanol, isobutylmethylketone, methanol, 2-propanol, ethanol, and dichloromethane, as well as their mixtures.
- Soluble for Recrystallization: Successful recrystallization has been reported from 50% aqueous ethanol, indicating a moderate level of solubility in this solvent mixture.
- Solubility in Acetonitrile: A certificate of analysis for a related impurity suggests that the compound is soluble in acetonitrile.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is robust and provides thermodynamic solubility data.

- 3.1. Materials and Equipment
- 7-Hydroxy-3,4-dihydrocarbostyril (solid, high purity)

Foundational & Exploratory



- Selected organic solvents (analytical grade)
- Scintillation vials or glass test tubes with screw caps
- Constant temperature incubator shaker or water bath
- Analytical balance (accurate to ±0.1 mg)
- Vortex mixer
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
- · Volumetric flasks and pipettes

3.2. Procedure

- Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C, 37 °C).
- Sample Preparation: Add an excess amount of solid 7-Hydroxy-3,4-dihydrocarbostyril to a
 pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is
 formed.
- Solvent Addition: Add a known volume or mass of the temperature-equilibrated solvent to the vial.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the
 experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to
 settle.



- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
- Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 7-Hydroxy-3,4dihydrocarbostyril.
- Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

3.3. Method Validation

To ensure the accuracy and reliability of the solubility data, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualizations

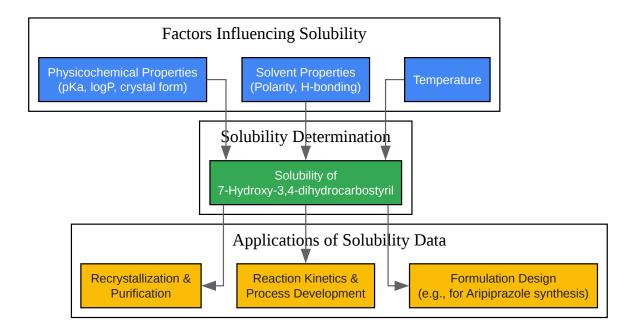
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the determination and application of solubility data.



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Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.





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Caption: Logical relationship between factors influencing solubility and its applications.

Conclusion

The solubility of **7-Hydroxy-3,4-dihydrocarbostyril** in organic solvents is a critical parameter for its effective use in pharmaceutical synthesis and development. This guide has summarized the limited available quantitative and qualitative solubility data. The provided detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to generate much-needed, reliable solubility data for this important compound. The generation of a comprehensive solubility profile across a range of pharmaceutically relevant solvents would be a valuable contribution to the field, enabling more efficient process development and formulation design.

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References

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